molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0

S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate

Cat. No.: B13845730
CAS No.: 1020719-01-0
M. Wt: 280.5 g/mol
InChI Key: MXZPGYFBZHBAQM-QHFHZPJISA-N
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Description

S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate: is an organic compound belonging to the class of pyrrolines. Pyrrolines are characterized by a five-member unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl with methanesulfonothioate under controlled conditions . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may interact with eukaryotic translation initiation factor 4E, influencing protein synthesis . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate is unique due to its specific structure, which includes deuterium-labeled methyl groups. This labeling can provide additional insights into the compound’s behavior and interactions in various research applications .

Properties

CAS No.

1020719-01-0

Molecular Formula

C10H19NO3S2

Molecular Weight

280.5 g/mol

IUPAC Name

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2

InChI Key

MXZPGYFBZHBAQM-QHFHZPJISA-N

Isomeric SMILES

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

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